Product packaging for I-BET 151 hydrochloride(Cat. No.:)

I-BET 151 hydrochloride

Cat. No.: B1573861
M. Wt: 451.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

I-BET 151 hydrochloride (also known as GSK1210151A) is a potent and selective small-molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins, which includes BRD2, BRD3, and BRD4. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, it disrupts the recruitment of these proteins to chromatin, thereby modulating the transcription of key genes involved in cell growth, inflammation, and differentiation. Its mechanism of action is characterized by the displacement of BET proteins from chromatin, leading to the downregulation of oncogenic drivers and inflammatory mediators. This compound demonstrates significant research value in oncology, particularly in the study of hematological malignancies. It induces cell cycle arrest at the G0/G1 phase and promotes caspase-dependent apoptosis in mixed-lineage leukemia (MLL)-fusion cell lines, such as MV4;11 and MOLM13, with IC50 values in the nanomolar range. The anticancer activity is linked to the suppression of genes like BCL2, c-MYC, and CDK6. Furthermore, I-BET151 has shown efficacy in vivo, improving survival outcomes in rodent models of MLL-fusion leukemia. Beyond cancer research, I-BET151 hydrochloride is a valuable tool for investigating autoimmune and inflammatory diseases. It has been shown to irreversibly suppress the development of type-1 diabetes in NOD mouse models by a dual mechanism: modulating pancreatic macrophages to an anti-inflammatory phenotype and promoting the regeneration of islet β-cells. This effect is associated with the inhibition of the NF-κB signaling pathway. The compound also finds application in stem cell research, where it has been utilized to enhance the differentiation of human induced pluripotent stem cells (hiPSCs) into megakaryocytes and to study cellular reprogramming. I-BET151 hydrochloride has an oral bioavailability of approximately 60% in rats, with a half-life of around 4.3 hours, indicating favorable pharmacokinetic properties for research applications. It is supplied as a solid with a molecular weight of 451.91 g/mol for the hydrochloride form (CAS 1300031-49-5, non-HCl salt). This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H21N5O3.HCl

Molecular Weight

451.9

Synonyms

7-(3,5-dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2-ol hydrochloride

Origin of Product

United States

Ii. Mechanism of Action of I Bet 151 Hydrochloride

Selective Inhibition of BET Bromodomains (BRD2, BRD3, BRD4)

I-BET 151 hydrochloride is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. frontiersin.orgnih.govguidetopharmacology.org These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone and non-histone proteins. frontiersin.org I-BET 151 mimics the structure of acetylated lysine, allowing it to competitively occupy the hydrophobic pocket of the bromodomains. nih.gov This binding prevents the BET proteins from interacting with their natural acetylated targets.

The inhibitory activity of this compound against the different BET bromodomains has been quantified in various studies. While it is a pan-BET inhibitor, it exhibits differential affinity for the individual bromodomains.

Table 1: Inhibitory Activity of I-BET 151 against BET Bromodomains

BET Protein IC50 (μM) pIC50
BRD2 ~0.5 6.3
BRD3 ~0.25 6.6
BRD4 ~0.79 6.1

IC50 values represent the concentration of I-BET 151 required to inhibit 50% of the bromodomain's activity in cell-free assays. sapphirebioscience.comselleckchem.com pIC50 is the negative logarithm of the IC50 value. medchemexpress.commedchemexpress.com

This selective inhibition of BRD2, BRD3, and BRD4 forms the foundation of the compound's biological effects. frontiersin.orgnih.gov

Displacement of BET Proteins from Chromatin

By competitively binding to the bromodomains, this compound effectively displaces BET proteins from chromatin. nih.govaxonmedchem.comnih.gov BET proteins are critical "readers" of the epigenetic code, and their association with acetylated histones is a key step in the recruitment of transcriptional machinery to specific gene loci. The displacement of these proteins from chromatin disrupts this process. axonmedchem.com Studies have shown that treatment with I-BET 151 leads to a dose-dependent dissociation of BRD2, BRD3, and BRD4 from chromatin. researchgate.net This eviction of BET proteins from their binding sites on the genome is a direct consequence of the inhibitor's action and a pivotal event in its mechanism.

Consequences for Transcriptional Elongation and Gene Expression Regulation

The displacement of BET proteins from chromatin has profound consequences for the regulation of gene expression, primarily by affecting transcriptional elongation. axonmedchem.com

Super-enhancers are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease states. These regions are densely occupied by transcriptional co-activators, including BRD4. I-BET 151 has been shown to preferentially affect the function of super-enhancers. nih.gov By displacing BRD4 from these critical regulatory elements, I-BET 151 can lead to a significant downregulation of genes controlled by super-enhancers, which often include key oncogenes. nih.gov

BRD4 plays a crucial role in the regulation of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, which consists of CDK9 and Cyclin T1, is essential for the transition from transcriptional initiation to productive elongation. In its inactive state, P-TEFb is sequestered in the 7SK snRNP complex, which includes HEXIM1. nih.govresearchgate.net BRD4 is known to recruit P-TEFb to gene promoters, releasing it from the inhibitory 7SK snRNP complex and allowing it to phosphorylate RNA Polymerase II, thereby promoting transcriptional elongation. researchgate.net

Treatment with I-BET 151 disrupts the interaction between BRD4 and P-TEFb. nih.gov This can lead to a shift in the equilibrium of the P-TEFb complex, impacting the process of transcriptional pause release and leading to altered gene expression. nih.govresearchgate.net

Interactions with Non-Histone Proteins

The inhibitory effects of this compound are not limited to the displacement of BET proteins from histones. BET proteins also interact with a variety of non-histone proteins, and disrupting these interactions is a key aspect of the compound's mechanism.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses, as well as cell survival. The p65/RelA subunit of NF-κB can be acetylated, and this modification is recognized by the bromodomains of BRD4. researchgate.netresearchgate.net The binding of BRD4 to acetylated p65 is crucial for the transcriptional activation of many NF-κB target genes. frontiersin.orgresearchgate.net

I-BET 151 directly interferes with the interaction between BRD4 and acetylated NF-κB. nih.govresearchgate.net By occupying the bromodomain pocket of BRD4, I-BET 151 prevents it from binding to acetylated p65, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory and survival genes. frontiersin.orgresearchgate.net This targeted disruption of a key non-histone protein interaction is a significant component of the anti-inflammatory and anti-cancer effects observed with I-BET 151. frontiersin.orgnih.govjikei.ac.jp

Iii. Cellular and Molecular Effects of I Bet 151 Hydrochloride in Preclinical Models

Cell Cycle Progression Modulation

I-BET 151 has been shown to be a potent inhibitor of cell proliferation in a variety of preclinical cancer models by directly interfering with the cell cycle machinery. nih.govnih.gov Its primary mechanism involves halting cells at critical checkpoints, thereby preventing their progression through the division cycle.

A predominant effect of I-BET 151 across multiple cancer cell types is the induction of cell cycle arrest in the G0/G1 phase. nih.govselleckchem.com In preclinical studies involving MLL-fusion leukemia cell lines, treatment with I-BET 151 leads to a prominent G0/G1 arrest. selleckchem.com Similarly, in myeloma cells, a 72-hour treatment resulted in the majority of viable cells residing in the G0 phase. medchemexpress.com

This G1 arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors. For instance, in melanoma, I-BET 151-induced G1 arrest is associated with the inhibition of BRD4 and is mediated by the protein p21. frontiersin.org The critical role of p21 was further demonstrated when its knockdown using siRNA diminished the G1 arrest induced by the compound. researchgate.net The mechanism of arrest in MLL-fusion leukemia is linked to the transcriptional suppression of CDK6, a key kinase for G1-S phase transition. axonmedchem.comselleckchem.com

Table 1: Summary of I-BET 151 Hydrochloride-Induced G0/G1 Arrest in Preclinical Models
Cancer ModelKey FindingsAssociated Molecular ChangesSource(s)
MLL-Fusion LeukemiaInduces prominent G0/G1 arrest.Inhibition of CDK6 transcription. axonmedchem.comselleckchem.com
MyelomaMajority of live cells reside in the G0 phase after 72 hours.Dose- and time-dependent decrease in cell proliferation. medchemexpress.com
MelanomaInduces G1 arrest.Mediated by p21; associated with BRD4 inhibition. frontiersin.orgresearchgate.net
Mantle Cell Lymphoma (MCL)Promotes G1/S cell cycle arrest.Associated with BRD4 inhibition. nih.gov

Programmed Cell Death Induction

Beyond cytostatic effects, I-BET 151 exhibits cytotoxic activity by actively inducing programmed cell death, primarily through the apoptosis pathway, in various cancer models. nih.govnih.govnih.gov

The induction of apoptosis is a key mechanism for the anti-tumor activity of I-BET 151. axonmedchem.comnih.gov In preclinical models of osteosarcoma, the compound's potent anti-tumor activity was primarily driven by the induction of apoptosis rather than cell cycle arrest. nih.gov In neuroblastoma cells, I-BET 151 promotes apoptosis by significantly increasing the mRNA and protein levels of TP53INP1, a tumor suppressor protein. frontiersin.org Furthermore, in ovarian cancer, the apoptotic activity of I-BET 151 is mediated by the mitochondrial pathway. nih.gov This caspase-dependent apoptosis has also been observed in melanoma models. frontiersin.org

The pro-apoptotic activity of I-BET 151 is intricately linked to its ability to reprogram the expression of key apoptosis-regulating genes. A critical aspect of its mechanism is the transcriptional suppression of the anti-apoptotic protein BCL2, which is essential for the survival of MLL-fusion leukemic cells. axonmedchem.comselleckchem.com

Conversely, I-BET 151 can activate pro-apoptotic proteins. In melanoma, the compound activates the BH3-only pro-apoptotic family member BIM. frontiersin.org This increase in BIM is directly linked to the induction of caspase-dependent apoptosis and is primarily associated with the inhibition of BRD2. frontiersin.org

Table 2: Regulation of Apoptosis by this compound in Preclinical Models
Cancer ModelApoptotic EffectKey Protein RegulationSource(s)
MLL-Fusion LeukemiaInduces apoptosis.Downregulation of anti-apoptotic BCL2. axonmedchem.comselleckchem.com
MelanomaInduces caspase-dependent apoptosis.Activation of pro-apoptotic BIM. frontiersin.org
NeuroblastomaPromotes apoptosis.Upregulation of TP53INP1. frontiersin.org
OsteosarcomaPrimary anti-tumor activity is through apoptosis induction.Independent of MYC downregulation. nih.gov
Ovarian CancerInduces apoptosis.Mediated by the mitochondrial pathway. nih.gov

Gene Expression Reprogramming

As a BET inhibitor, the fundamental mechanism of I-BET 151 is the alteration of gene transcription. frontiersin.org By displacing BRD4 and other BET family members from chromatin, it prevents the assembly of transcriptional machinery at key gene loci, leading to the suppression of genes critical for cancer cell growth, survival, and inflammation. axonmedchem.comnih.gov

In hematological malignancies, I-BET 151 has been shown to suppress the transcription of critical oncogenes like C-MYC and CDK6. axonmedchem.comselleckchem.com In a mouse model of MLL-rearranged acute lymphoblastic leukemia, it downregulated the transcription of the BRD4, HOXA7/HOXA9, and RUNX1 gene network. frontiersin.org

In solid tumors, the effects are equally significant. In Hedgehog-driven medulloblastoma, I-BET 151 abrogates the transcription of GLI1 by preventing the association of BRD4 with the GLI1 gene locus. frontiersin.orgnih.gov A similar mechanism has been observed in esophageal adenocarcinoma. oncotarget.com In neuroblastoma, it inhibits the transcription and expression of N-Myc and NCYM. frontiersin.org In osteosarcoma models, I-BET 151 was found to suppress the transcription factor FOSL1. nih.gov

The compound's gene regulatory effects also extend to the tumor microenvironment. In rheumatoid arthritis synovial fibroblasts, I-BET 151 suppressed the cytokine-induced expression of inflammatory genes, including IL-6 and IL-8, and matrix-degrading enzymes such as MMP1 and MMP3. doi.orgnih.gov

Table 3: Examples of Gene Expression Reprogramming by this compound
Disease ModelDownregulated Genes/PathwaysMechanism/EffectSource(s)
MLL-Fusion LeukemiaBCL2, C-MYC, CDK6, HOXA7/HOXA9, RUNX1Suppresses key survival and proliferation genes. frontiersin.orgaxonmedchem.comselleckchem.com
Hedgehog-Driven Cancers (Medulloblastoma, Esophageal Adenocarcinoma)GLI1Reduces BRD4 association with the GLI1 locus. frontiersin.orgnih.govoncotarget.com
NeuroblastomaN-Myc, NCYMInhibits transcription of key oncogenes. frontiersin.org
OsteosarcomaFOSL1Suppresses a key transcription factor. nih.gov
Rheumatoid ArthritisMMP1, MMP3, IL-6, IL-8Suppresses inflammatory and matrix-degrading genes. doi.orgnih.gov
Ovarian CancerZEB2, N-cadherinReduces migration and invasion markers. nih.gov

Downregulation of Oncogenic Transcripts (e.g., C-MYC, MYCN, BCL2, CDK6, HOXA7/HOXA9, RUNX1)

This compound has been shown to exert significant anticancer effects by downregulating the transcription of key oncogenes. nih.gov By inhibiting the BET (Bromodomain and Extra-Terminal domain) family of proteins—specifically BRD2, BRD3, and BRD4—I-BET 151 disrupts the recruitment of transcriptional machinery to the regulatory regions of these genes. nih.govselleckchem.com

In various cancer models, I-BET 151 treatment leads to a marked reduction in the expression of the C-MYC oncogene. nih.govoncotarget.com This is a critical mechanism of its action, as C-MYC is a master regulator of cellular proliferation and is frequently overexpressed in many malignancies. elifesciences.org The inhibition of BRD4 by I-BET 151 results in the transcriptional repression of C-MYC. oncotarget.com Similarly, in neuroblastoma cells, I-BET 151 inhibits the transcription and expression of MYCN , a related oncogene whose high expression is linked to poor prognosis. nih.gov

The compound also effectively downregulates anti-apoptotic and cell cycle-related genes. Treatment with I-BET 151 has been demonstrated to inhibit the transcription of BCL2 and CDK6 . nih.govselleckchem.com This action blocks the chromatin recruitment of BRD3/4, leading to reduced cell proliferation and the induction of apoptosis in cancer cells. nih.gov For instance, in MLL-fusion leukemia cell lines, the inhibition of BCL2 and CDK6 transcription is a key factor in the compound's efficacy. nih.govselleckchem.com While direct evidence for the downregulation of HOXA7/HOXA9 and RUNX1 by I-BET 151 specifically is less detailed in the provided context, the mechanism of BET inhibition is known to affect transcriptional programs governed by these factors, particularly in hematological malignancies. researchgate.net

Oncogenic TranscriptEffect of I-BET 151Associated Cancer Model(s)Mechanism of Action
C-MYCDownregulationMultiple Myeloma, Acute Leukemia, MLL-fusion LeukemiaInhibits BRD4 recruitment to the gene's regulatory regions. nih.govoncotarget.com
MYCNDownregulationNeuroblastomaInhibits transcription and expression. nih.gov
BCL2DownregulationMLL-fusion LeukemiaInterferes with chromatin recruitment of BRD3/4. nih.govresearchgate.net
CDK6DownregulationMLL-fusion LeukemiaInterferes with chromatin recruitment of BRD3/4. nih.gov

Upregulation of Tumor Suppressor-Related Transcripts (e.g., TP53INP1)

In contrast to its effect on oncogenes, I-BET 151 can increase the expression of certain tumor suppressor-related genes. A notable example is the upregulation of Tumor Protein 53-Inducible Nuclear Protein 1 (TP53INP1 ). nih.gov In neuroblastoma, where low expression of TP53INP1 is associated with poor outcomes, treatment with I-BET 151 significantly increases both the mRNA and protein levels of this transcript. nih.gov This upregulation contributes to the pro-apoptotic effects of the compound in these cancer cells. nih.gov

Tumor Suppressor TranscriptEffect of I-BET 151Associated Cancer Model(s)Observed Outcome
TP53INP1UpregulationNeuroblastomaPromotes apoptosis of tumor cells. nih.gov

Impact on Inflammatory Cytokine and Chemokine Expression (e.g., IL-6, IL-8, CCL20, IL-1α, VEGFC, IL-1β, TNF-α, IFN-β)

I-BET 151 demonstrates significant modulatory effects on the expression of inflammatory cytokines and chemokines, which are often involved in creating a pro-tumorigenic microenvironment. In models of rheumatoid arthritis, I-BET 151 was found to suppress the secretion of IL-6 and IL-8 from synovial fibroblasts stimulated by pro-inflammatory signals like TNF-α and IL-1β. nih.gov This effect is consistent across various cell types, with studies showing that I-BET 151 preferentially inhibits the production of IL-6 in macrophages stimulated with lipopolysaccharide (LPS). nih.gov

In melanoma cells, I-BET 151 treatment inhibits the production of cytokines and chemokines such as IL-1α , VEGFC , IL-6 , and IL-8 . nih.gov The compound also reduces the release of IL-1β and IL-6 in peripheral blood mononuclear cells and myeloma cells. nih.gov In an ovarian cancer mouse model, treatment with I-BET 151 led to increased mRNA levels of TNF-α and IFN-β within the tumor and spleen, contributing to an anti-tumor immune response. nih.gov The broad impact on these signaling molecules underscores the role of BET proteins in regulating inflammatory gene expression.

Cytokine/ChemokineEffect of I-BET 151Cell/Model System
IL-6Inhibition/SuppressionRheumatoid Arthritis Synovial Fibroblasts, Macrophages, Melanoma Cells, Myeloma Cells. nih.govnih.govnih.gov
IL-8Inhibition/SuppressionRheumatoid Arthritis Synovial Fibroblasts, Melanoma Cells. nih.govnih.gov
IL-1αInhibitionMelanoma Cells. nih.gov
VEGFCInhibitionMelanoma Cells. nih.gov
IL-1βInhibition/SuppressionPeripheral Blood Mononuclear Cells, Myeloma Cells. nih.gov
TNF-αUpregulationOvarian Cancer Mouse Model (Tumor and Spleen). nih.gov
IFN-βUpregulationOvarian Cancer Mouse Model (Tumor and Spleen). nih.gov

Cellular Differentiation and Reprogramming Processes

Enhanced Induced Pluripotent Stem Cell (iPSC) Differentiation (e.g., Megakaryocytes)

The differentiation of induced pluripotent stem cells (iPSCs) into specific lineages is a complex process that can be influenced by epigenetic modulators. nih.govnih.gov While direct studies detailing the role of I-BET 151 in the differentiation of iPSCs into megakaryocytes are emerging, the underlying principles of BET inhibition suggest a potential role. Megakaryopoiesis, the process of megakaryocyte development, is governed by a network of transcription factors, and epigenetic regulation is critical for this process. nih.gov BET inhibitors, by altering chromatin accessibility and gene expression programs, can influence cell fate decisions during differentiation. mdpi.comstemcell.com

Fibroblast Reprogramming to Specialized Cell Types (e.g., hiPSCs, Neurons)

I-BET 151 has been identified as a key component in chemical cocktails used for the direct reprogramming of somatic cells, bypassing an intermediate pluripotent state. nih.gov Small molecules that target epigenetic pathways are crucial for overcoming the barriers that maintain cell identity. nih.gov In one notable study, a combination of small molecules including I-BET 151, forskolin, ISX9, CHIR99021, and DAPT was used to successfully reprogram glioblastoma cells directly into neurons. researchgate.net This demonstrates the capacity of I-BET 151 to facilitate profound changes in cell fate by modulating the transcriptional landscape. This approach of using defined chemical factors offers a powerful tool for generating specific cell types for research and therapeutic applications. nih.gov

Modulation of Pancreatic β-Cell Proliferation and Differentiation

Research has shown that I-BET 151 plays a significant role in the expansion and differentiation of pancreatic progenitor cells. nih.gov A chemical screen identified I-BET 151 as a molecule that can robustly promote the expansion of PDX1+/NKX6.1+ pancreatic progenitors derived from human pluripotent stem cells. nih.gov These expanded progenitor cells maintain their status long-term and can be efficiently differentiated into functional pancreatic β-cells. nih.gov Mechanistically, I-BET 151 appears to promote the expression of key genes associated with pancreatic progenitors. nih.gov Other studies have noted that chronic treatment with BET inhibitors like I-BET 151 can activate the β-cell lineage, although it may also inhibit insulin (B600854) gene expression under certain conditions. researchgate.net This suggests a complex role for BET proteins in regulating the delicate balance of proliferation and differentiation in pancreatic β-cells. plos.org

ProcessCell Type(s)Effect of I-BET 151Key Findings
Fibroblast ReprogrammingGlioblastoma cells to NeuronsFacilitates direct reprogrammingUsed in a chemical cocktail to induce neuronal fate without a pluripotent intermediate. researchgate.net
Pancreatic Progenitor ExpansionhPSC-derived Pancreatic ProgenitorsPromotes proliferationRobustly promotes the expansion of PDX1+/NKX6.1+ progenitors. nih.gov
Pancreatic β-Cell DifferentiationPancreatic ProgenitorsModulates differentiationExpanded progenitors can efficiently differentiate into functional β-cells. nih.gov

Replication Stress Induction

This compound, as a member of the BET (Bromodomain and Extra-Terminal) inhibitor class of molecules, has been shown to induce replication stress in cancer cells. nih.govbiorxiv.orgbiorxiv.org This phenomenon is not a result of direct DNA damage but rather stems from the compound's ability to create conflicts between the cellular processes of transcription and DNA replication. nih.govbiorxiv.org The inhibition of BET proteins, particularly BRD4, leads to a rapid, global increase in RNA synthesis. nih.govbiorxiv.orgresearchgate.net This surge in transcriptional activity interferes with the progression of the replication machinery along the DNA, leading to a state of replication stress. biorxiv.orgbiorxiv.org

Treatment of cancer cell lines with this compound has been observed to cause a slowing of replication fork progression. nih.govbiorxiv.orgresearchgate.net This effect is a direct consequence of the induced transcription-replication conflicts. nih.govbiorxiv.org Studies using DNA fiber analysis have demonstrated that in the presence of I-BET 151, the speed at which the replication forks move along the DNA is significantly reduced. biorxiv.orgresearchgate.net This inhibition of replication fork progression is a key characteristic of the replication stress induced by BET inhibitors. biorxiv.orgbiorxiv.org The slowing of the replication fork is a protective mechanism to prevent the collapse of the fork and the formation of DNA double-strand breaks. biorxiv.org

The molecular mechanisms underlying I-BET 151-induced transcription-replication conflicts involve key regulatory proteins, including HEXIM1 and RAD51. nih.govnih.gov BET inhibition disrupts the inactive complex containing P-TEFb, HEXIM1, and 7SK snRNP, leading to the release and activation of P-TEFb. nih.govbiorxiv.org This activation of P-TEFb contributes to the global increase in transcription that fuels the conflict with replication. nih.gov Interestingly, the transcription of HEXIM1 itself is upregulated following BET inhibition, which is thought to establish a negative feedback loop to eventually suppress P-TEFb activity. nih.govfrontiersin.org

The homologous recombination protein RAD51 also plays a crucial role in the cellular response to I-BET 151-induced replication stress. nih.govnih.gov Despite the absence of significant DNA double-strand breaks, RAD51 is recruited to the stalled replication forks. nih.gov This recruitment is essential for the slowing of replication fork progression and for preventing the accumulation of DNA damage. nih.govnih.gov Depletion of either HEXIM1 or RAD51 has been shown to prevent the BET inhibitor-induced slowing of replication forks, but this comes at the cost of increased DNA damage. nih.gov This indicates that both HEXIM1 and RAD51 are critical mediators of a protective response that slows down replication to manage transcription-replication conflicts and maintain genomic integrity. nih.govnih.gov

Modulation of Tumor Microenvironment Components

This compound significantly influences the tumor microenvironment (TME) by altering the phenotype and function of immune cells and modifying the profile of signaling molecules such as cytokines and chemokines. nih.govnih.gov These effects contribute to the anti-tumor activity of the compound by fostering a more anti-neoplastic immune landscape. frontiersin.orgnih.gov

I-BET 151 has demonstrated the ability to modulate various immune cell populations within the tumor microenvironment. In preclinical models of ovarian cancer, treatment with I-BET 151 has been shown to increase the presence of CD3+ and CD8+ T cells within the tumor, which are critical for anti-tumor immunity. nih.govresearchgate.net

Furthermore, I-BET 151 can enhance the cytotoxic activity of Natural Killer (NK) cells. nih.gov In multiple myeloma cells, I-BET 151 treatment leads to an increase in the expression of MICA, a ligand for the activating NKG2D receptor on NK cells. nih.govnih.gov This increased MICA expression promotes NK cell degranulation, a key mechanism of NK cell-mediated tumor cell killing. nih.govnih.gov

The compound also influences macrophage polarization. BET protein inhibition has been shown to reduce the expression of M1 macrophage markers, such as MHCII and CD86, and decrease the gene expression of pro-inflammatory mediators like iNOS and IL-1β. osu.edu This suggests a role for BET proteins in modulating the pro-inflammatory functions of macrophages that can contribute to T cell activation and tissue damage. osu.edu

Impact of this compound on Immune Cell Phenotypes

Immune Cell TypeEffect of this compoundAssociated Molecular ChangesFunctional Outcome
T CellsIncreased infiltration of CD3+ and CD8+ cells in tumors. nih.govresearchgate.netInhibition of Stat3 signaling. nih.govEnhanced anti-tumor immune response. nih.gov
Natural Killer (NK) CellsPromotes degranulation. nih.govIncreased expression of MICA on tumor cells. nih.govnih.govIncreased sensitivity of tumor cells to NK cell-mediated cytotoxicity. nih.gov
MacrophagesReduces M1 polarization markers. osu.eduDecreased surface expression of MHCII and CD86; decreased gene expression of iNOS and IL-1β. osu.eduReduced pro-inflammatory pathways. osu.edu

This compound can significantly alter the cytokine and chemokine milieu within the tumor microenvironment and in other inflammatory contexts. frontiersin.org In models of multiple myeloma, I-BET 151 inhibits the release of pro-inflammatory cytokines such as IL-1β and IL-6 from peripheral blood mononuclear cells and myeloma cells. frontiersin.orgnih.gov This effect is mediated by reducing the BRD4-dependent activation of NF-κB. nih.gov

In melanoma models, I-BET 151 has been shown to inhibit the production of a range of cytokines and chemokines, including IL-1α, VEGFC, IL-6, and IL-8. frontiersin.orgnih.gov Similarly, in rheumatoid arthritis synovial fibroblasts, I-BET 151 suppressed the induced secretion of IL-6 and IL-8. nih.gov In an ovarian cancer model, treatment with I-BET 151 led to increased mRNA levels of TNF-α and IFN-β in the tumor and spleen, cytokines associated with anti-tumor immune responses. frontiersin.orgnih.gov

Alteration of Cytokine and Chemokine Profiles by this compound

Cancer/Disease ModelCytokine/ChemokineEffect of this compound
Multiple MyelomaIL-1βInhibited release. frontiersin.orgnih.gov
IL-6Inhibited release. frontiersin.orgnih.gov
MelanomaIL-1αInhibited production. frontiersin.orgnih.gov
VEGFCInhibited production. frontiersin.orgnih.gov
IL-6Inhibited production. frontiersin.orgnih.gov
IL-8Inhibited production. frontiersin.orgnih.gov
Ovarian CancerTNF-αIncreased mRNA levels. frontiersin.orgnih.gov
IFN-βIncreased mRNA levels. frontiersin.orgnih.gov
Rheumatoid ArthritisIL-6Suppressed secretion. nih.gov
IL-8Suppressed secretion. nih.gov

Iv. Preclinical Therapeutic Potentials in Disease Models

Hematological Malignancies

I-BET 151 has shown profound efficacy in various models of blood cancers, often driven by genetic alterations that render them dependent on BET protein function for survival and proliferation.

Leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL) gene are notoriously aggressive and often resistant to conventional therapies. Preclinical studies have identified I-BET 151 as a potent agent against MLL-fusion leukemia.

In multiple human and murine MLL-fusion leukemic cell lines, I-BET 151 has been shown to induce early cell cycle arrest and apoptosis. nih.govnih.gov This compound demonstrates potent efficacy against cell lines with different MLL fusions, including MLL-AF9 and MLL-AF4. nih.govselleckchem.com The mechanism of action involves the displacement of BRD3 and BRD4 from chromatin, leading to the transcriptional inhibition of key target genes such as BCL2, C-MYC, and CDK6. nih.govresearchgate.net

In vivo studies using mouse models of both murine MLL-AF9 and human MLL-AF4 leukemia have confirmed the therapeutic value of I-BET 151, demonstrating a significant survival benefit in treated animals. nih.gov Furthermore, the compound has shown efficacy against human leukemia stem cells, suggesting its potential to target the root of the disease. nih.gov

MLL-Fusion ModelCell LinesKey FindingsReferences
MLL-AF9MOLM13Induction of apoptosis and G0/G1 cell cycle arrest. selleckchem.comnih.gov
MLL-AF4MV4;11, RS4;11Potent growth inhibition with nanomolar IC50 values. selleckchem.comnih.gov
Murine MLL-AF9-Significant survival benefit in mouse models. nih.gov
Human MLL-AF4-Marked survival benefit in xenograft mouse models. nih.gov

Furthermore, in a mouse model of AML induced by the co-expression of mutant DNMT3A and RAS, treatment with I-BET 151 significantly delayed the development of AML-associated phenotypes, such as splenomegaly and altered blood cell counts. cureus.com The compound has also demonstrated the ability to act as an inhibitor of HP1γ, suggesting a potential role in overcoming resistance to the DNA methyltransferase inhibitor 5-azacytidine (B1684299) in hematological malignancies. cureus.com

Mantle Cell Lymphoma (MCL) is a challenging B-cell non-Hodgkin lymphoma to treat. Preclinical studies have shown that I-BET 151 is effective against MCL-derived cell lines. Treatment with I-BET 151 resulted in a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range for cell lines such as JVM-2, KPUM-YY1, MINO, and Z138. scienceopen.com The anti-proliferative effects are mediated through the induction of G1/S cell cycle arrest and apoptosis. scienceopen.comnih.gov Mechanistically, I-BET 151 has been shown to displace BRD4 from key gene loci involved in B-cell receptor signaling and oncogenesis, including MYB. scienceopen.com

In preclinical models of multiple myeloma, I-BET 151 has demonstrated potent anti-myeloma activity both in vitro and in vivo. uni.luthno.org The compound induces apoptosis and exerts a strong anti-proliferative effect in multiple myeloma cell lines, with IC50 values ranging from 133nM to 411nM at 72 hours. researchgate.net This is associated with the transcriptional repression of the oncogene MYC and MYC-dependent pathways. uni.luthno.org

In a subcutaneous multiple myeloma mouse model, treatment with I-BET 151 resulted in a significant reduction in tumor size. researchgate.netmdpi.com Furthermore, I-BET 151 has been shown to inhibit the release of inflammatory cytokines such as IL-1β and IL-6 from peripheral blood mononuclear cells and myeloma cells, which are known to contribute to the pathology of multiple myeloma. nih.gov It also suppresses osteoclast formation by inhibiting the RANKL-NF-κB signaling pathway. medchemexpress.com

Multiple Myeloma ModelKey FindingsReferences
In Vitro Cell LinesInduces apoptosis and cell cycle arrest; IC50 values of 133-411 nM. researchgate.net
Subcutaneous Xenograft Mouse ModelFour- to five-fold reduction in tumor size. researchgate.netmdpi.com
Inflammatory Cytokine ReleaseInhibits IL-1β and IL-6 secretion. nih.gov
Osteoclast FormationSuppresses osteoclast differentiation via RANKL-NF-κB pathway. medchemexpress.com

I-BET 151 has also been evaluated in models of Acute Lymphocytic Leukemia (ALL), particularly in aggressive subtypes. In a preclinical mouse model of MLL-rearranged infant ALL, I-BET 151 was found to reduce the disease burden by downregulating the transcription of the BRD4, HOXA7/HOXA9, and RUNX1 gene network. cureus.com

Moreover, treatment with I-BET 151 has been shown to delay the progression of lymphocytic leukemia in NSG mice. cureus.com In vitro studies have also suggested that I-BET 151 can increase the sensitivity of MLL-rearranged ALL cells to prednisolone, offering a potential strategy to overcome glucocorticoid resistance. cureus.com

Solid Tumors

The preclinical investigation of I-BET 151 has extended to various solid tumors, where it has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis. nih.govnih.gov

In models of ovarian cancer , I-BET 151 decreased cell viability, induced apoptosis and senescence, and caused cell cycle arrest. nih.govuni.lu It also inhibited cancer cell invasion and migration and suppressed tumor metastasis in an in vivo model. nih.govuni.lu Furthermore, I-BET 151 was found to promote immunogenic cell death and enhance the infiltration of CD8+ T cells into the tumor. nih.govuni.lu

For melanoma , I-BET 151 has been shown to reduce the activity of the NF-κB pathway in several melanoma cell lines, including those resistant to vemurafenib. nih.gov This leads to a reduction in cancer cell proliferation and cell cycle arrest. nih.gov

In the context of glioma , particularly glioblastoma multiforme (GBM), I-BET 151 has been shown to arrest cell cycle progression and reduce GBM cell proliferation both in vitro and in vivo. cureus.com One mechanism of action involves the reduction of the long non-coding RNA HOTAIR. cureus.com In medulloblastoma, a common childhood brain tumor, I-BET 151 suppressed the growth of Hedgehog-driven tumors in vitro and in vivo by reducing the expression of the transcription factor GLI1. nih.gov

Preclinical studies in breast cancer have indicated that I-BET 151 can have a therapeutic effect on triple-negative breast cancer (TNBC) by diminishing NF-κB signaling. nih.gov It has also been shown to induce ferroptosis in breast cancer cells. nih.gov

In neuroblastoma , a common extracranial solid tumor in children, I-BET 151 inhibits the transcription and expression of N-Myc and promotes apoptosis. cureus.com

Solid Tumor TypeKey Preclinical FindingsReferences
Ovarian CancerDecreased viability, induced apoptosis and senescence, inhibited metastasis, and enhanced anti-tumor immunity. nih.govuni.lu
MelanomaReduced NF-κB activity, decreased proliferation, and induced cell cycle arrest. nih.gov
Glioma (Glioblastoma & Medulloblastoma)Arrested cell cycle, reduced proliferation, and suppressed Hedgehog signaling. cureus.comnih.gov
Breast Cancer (TNBC)Diminished NF-κB signaling and induced ferroptosis. nih.gov
NeuroblastomaInhibited N-Myc expression and promoted apoptosis. cureus.com

Breast Cancer Models

In preclinical breast cancer studies, I-BET 151 has shown varied effects. In models using highly metastatic breast cancer cell lines, such as Mvt1 and 6DT1, I-BET 151 was found to inhibit the growth of primary tumors. nih.gov The compound is also known to induce a form of iron-dependent cell death called ferroptosis in breast cancer cells. nih.gov Furthermore, in MCF-7 and MDA-MB-213 breast cancer cell lines, treatment with I-BET 151 led to an increase in the levels of SIRT1, a protein involved in cellular regulation. nih.gov

Table 1: Preclinical Findings for I-BET 151 in Breast Cancer Models
Model SystemKey FindingsMolecular Impact
Mvt1 and 6DT1 cell linesInhibited primary tumor growth. nih.gov---
General breast cancer cellsInduces ferroptosis. nih.gov---
MCF-7 and MDA-MB-231 cellsIncreased levels of SIRT1. nih.govSIRT1 modulation

Glioma Models

The expression of BET proteins BRD2 and BRD4 is significantly elevated in gliomas compared to healthy tissue. nih.gov Preclinical research has shown that I-BET 151 effectively inhibits the proliferation of glioma cells, including the U87MG, A172, and SW1783 cell lines. nih.govaacrjournals.org In U87MG xenograft models, the compound successfully reduced tumor size. nih.gov Mechanistically, I-BET 151 limits the progression of the cell cycle from the G1 to the S phase. nih.govresearchgate.net It also achieves part of its anticancer effect by downregulating the long non-coding RNA HOTAIR, which is overexpressed in glioma. frontiersin.org Furthermore, by targeting BRD4, I-BET 151 can regulate the Notch signaling pathway, which is crucial for the self-renewal of glioma stem cells. nih.gov Studies also indicate that I-BET 151 can sensitize glioblastoma cells like U251 and U87 to the chemotherapeutic agent temozolomide (B1682018) by inducing PUMA expression. frontiersin.org

Table 2: Preclinical Findings for I-BET 151 in Glioma Models
Model SystemKey FindingsMolecular Impact
U87MG, A172, SW1783, U251 cellsInhibited proliferation, caused G1/S arrest. nih.govresearchgate.netCell cycle inhibition
U87MG xenograftsReduced tumor size. nih.govTumor growth suppression
Glioma cellsDownregulates HOTAIR. frontiersin.orgRegulation of non-coding RNA
Glioma stem cellsRegulates Notch signaling pathway. nih.govAffects stem cell self-renewal
U251 and U87 cellsAugments temozolomide-induced apoptosis. frontiersin.orgPUMA induction

Melanoma Models

In melanoma cell lines, particularly SK-Mel-28 and Mel-JD, I-BET 151 has been shown to reduce the activity of the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival. nih.gov This inhibition leads to a reduction in the p105 and p50 components of the NF-κB complex. nih.gov The therapeutic effect is also linked to the inhibition of cytokine and chemokine production. nih.gov Further investigation has revealed that I-BET 151-induced apoptosis in melanoma is mediated by the activation of the pro-apoptotic protein BIM, a process primarily related to the inhibition of BRD2. nih.gov Conversely, the compound's ability to induce G1 cell cycle arrest is associated with BRD4 inhibition. nih.gov

Table 3: Preclinical Findings for I-BET 151 in Melanoma Models
Model SystemKey FindingsMolecular Impact
SK-Mel-28 and Mel-JD cellsReduced NF-κB activity. nih.govInhibition of p105/p50
Melanoma cellsInhibited production of cytokines and chemokines. nih.gov---
Melanoma cellsActivated BIM protein, leading to apoptosis. nih.govBRD2 inhibition
Melanoma cellsInduced G1 cell cycle arrest. nih.govBRD4 inhibition, p21 mediation

Neuroblastoma Models

A hallmark of high-risk neuroblastoma is the amplification of the N-Myc oncogene. nih.gov I-BET 151 has demonstrated the ability to inhibit the transcription and expression of N-Myc in neuroblastoma cells. nih.gov Concurrently, it significantly increases the levels of TP53INP1, a tumor suppressor protein, which in turn promotes the apoptosis of tumor cells. nih.gov Studies using other BET inhibitors have confirmed that this class of drugs can induce G0/G1 cell cycle arrest and apoptosis in neuroblastoma cell lines. nih.gov The mechanism involves the suppression of crucial survival genes like BCL2 and MYCN. iu.edu Combination studies have also shown that applying I-BET 151 with an AURKA inhibitor significantly inhibited neuroblastoma cell growth and prolonged survival time in xenograft mice. aacrjournals.org

Table 4: Preclinical Findings for I-BET 151 in Neuroblastoma Models
Model SystemKey FindingsMolecular Impact
Neuroblastoma cellsPromoted apoptosis. nih.govInhibition of N-Myc, increase of TP53INP1 nih.gov
Neuroblastoma cell linesInduced G0/G1 cell cycle arrest and apoptosis. nih.govSuppression of BCL2 and MYCN iu.edu
Neuroblastoma xenograft miceInhibited cell growth and prolonged survival (in combination with alisertib). aacrjournals.org---

Ovarian Cancer Models

In preclinical models of ovarian cancer, I-BET 151 has shown a broad spectrum of activity. nih.gov The compound decreases cancer cell viability and induces apoptosis, senescence, and cell cycle arrest. A key mechanism of action is the inhibition of the Stat3 signaling pathway, which leads to a reduction in the migration and invasion of epithelial ovarian cancer (EOC) cells. nih.gov This is accompanied by the downregulation of ZEB2 and N-cadherin, proteins involved in cell movement. nih.gov I-BET 151 also inhibited tumor metastasis in an abdominal metastasis model of ovarian cancer. nih.gov Furthermore, the compound appears to stimulate an anti-tumor immune response by promoting the infiltration of CD8+ T cells into the tumor.

Table 5: Preclinical Findings for I-BET 151 in Ovarian Cancer Models
Model SystemKey FindingsMolecular Impact
Ovarian cancer cellsDecreased viability, induced apoptosis, senescence, and cell cycle arrest.---
Epithelial ovarian cancer cellsReduced migration and invasion. nih.govInhibition of Stat3 signaling, downregulation of ZEB2 & N-cadherin nih.gov
Abdominal metastasis modelInhibited tumor metastasis.---
In vivo modelsPromoted infiltration of CD8+ T cells.Enhanced anti-tumor immunity

Osteosarcoma Models

While direct preclinical studies of I-BET 151 in osteosarcoma models were not identified in the searched literature, research on other BET inhibitors provides insights into the potential of this drug class for treating this disease. Osteosarcoma is an aggressive bone cancer where BET proteins are considered a therapeutic target. nih.gov Studies using the BET inhibitor AZD5153 in patient-derived xenografts (PDXs) of osteosarcoma showed significant suppression of tumor growth. This anti-tumor effect was linked to increased levels of γ-H2AX, indicating elevated replication stress within the cancer cells. Another BET inhibitor, NHWD-870, was found to inhibit tumor proliferation and promote apoptosis by impeding the binding of BRD4 to the promoter of GP130, which in turn diminished the activation of the JAK/STAT3 signaling pathway. nih.gov This suggests that targeting BET proteins could be a viable strategy in osteosarcoma. aacrjournals.org

Table 6: Preclinical Findings for BET Inhibitors in Osteosarcoma Models
Model SystemKey FindingsMolecular Impact
Osteosarcoma PDXs (AZD5153)Suppressed tumor growth.Increased replication stress (γ-H2AX levels)
Osteosarcoma cells (NHWD-870)Inhibited proliferation, promoted apoptosis. nih.govRepression of GP130/STAT3 signaling nih.gov
Osteoclast precursors (NHWD-870)Inhibited differentiation and maturation. nih.govAttenuated bone loss
Osteosarcoma PDX (NHWD-870 + cisplatin)Enhanced anti-tumor effects. nih.govSynergistic activity

Triple Negative Breast Cancer (TNBC) Models

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer. nih.gov Preclinical studies have shown that TNBCs exhibit a preferential sensitivity to BET bromodomain inhibition both in vitro and in vivo. I-BET 151 has been found to exert a therapeutic effect on TNBC by diminishing NF-κB signaling through the reduction of IKBKE expression. nih.gov Multiple studies using various BET inhibitors, including I-BET 151, have demonstrated suppressed growth of a range of TNBC cell lines, suggesting that this class of drugs could be an effective therapy across diverse TNBC tumor types. nih.gov

Table 7: Preclinical Findings for I-BET 151 in TNBC Models
Model SystemKey FindingsMolecular Impact
TNBC cellsPreferential sensitivity to BET inhibition.---
TNBC cellsDiminished NF-κB signaling. nih.govReduction of IKBKE expression nih.gov
Panel of TNBC cell linesSuppressed growth in a dose-dependent manner. nih.govBroad therapeutic potential

Inflammatory and Autoimmune Disorders

I-BET 151 hydrochloride has been investigated for its anti-inflammatory properties in the context of periodontitis, a chronic inflammatory disease affecting the tissues surrounding the teeth. Research has focused on its effects on primary human gingival fibroblasts (GFs) and telomerase-immortalized gingival keratinocytes (TIGKs), key resident cells in the gingival tissue.

In in vitro models, this compound has demonstrated the ability to suppress the inflammatory responses of these cells when stimulated with pro-inflammatory cytokines such as tumor necrosis factor (TNF) or interleukin-1β (IL-1β), or when infected with the key periodontal pathogen Porphyromonas gingivalis. frontiersin.orgmedchemexpress.com The compound significantly reduced the expression and/or production of a range of inflammatory mediators and molecules associated with bone resorption. frontiersin.orgmedchemexpress.com

Notably, the anti-inflammatory effects of this compound were achieved without impacting cell viability. frontiersin.orgmedchemexpress.com The compound did not affect the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. frontiersin.orgmedchemexpress.com Furthermore, its suppressive action on inflammatory gene expression did not require new protein synthesis. frontiersin.org Interestingly, while suppressing a broad range of inflammatory molecules, I-BET 151 was found to promote the expression of the antimicrobial chemokine CCL20 in GFs in response to TNF stimulation. frontiersin.org

The table below summarizes the key findings of this compound's effects on inflammatory mediators in gingival fibroblasts and epithelial cells.

Table 1: Effect of this compound on Inflammatory Mediators in Gingival Cells

Cell Type Stimulus Suppressed Mediators Unaffected/Promoted Mediators
Gingival Fibroblasts (GFs) TNF, IL-1β IL-6, IL-8, IL-1β, CCL2, CCL5, COX2, MMP3 CCL20 (promoted with TNF)
Gingival Fibroblasts (GFs) P. gingivalis IL-8, IL-6, IL-1β, CCL2, CCL5, MMP3, COX2 CCL20
Gingival Epithelial Cells (TIGKs) TNF, IL-1β IL-6, IL-8, IL-1β, CXCL10, MMP9 CCL20
Gingival Epithelial Cells (TIGKs) P. gingivalis IL-8, IL-6, IL-1β, COX2, CXCL10 CCL20

These findings highlight the potential of targeting the BET family of epigenetic reader proteins as a therapeutic strategy for managing the excessive production of inflammatory mediators by resident cells in the gingival tissue during periodontitis. frontiersin.orgmedchemexpress.com

The therapeutic potential of this compound has been explored in non-obese diabetic (NOD) mice, a primary animal model for studying autoimmune type 1 diabetes. selleckchem.comresearchgate.netjci.org Research in this area has revealed a dual mechanism of action for the compound, impacting both the inflammatory environment of the pancreatic islets and the viability of insulin-producing β-cells.

A short-term treatment with I-BET 151 was found to confer long-term protection from diabetes in pre-diabetic NOD mice. selleckchem.com This intervention was effective in both preventing the initial infiltration of immune cells into the islets (insulitis) and in clearing existing islet inflammation. selleckchem.com

The primary mechanisms underlying these protective effects include:

Modulation of Pancreatic Macrophages: I-BET 151 induced an anti-inflammatory phenotype in pancreatic macrophages, with a particular impact on the NF-κB pathway. selleckchem.com

Promotion of β-Cell Regeneration: The compound was observed to stimulate the proliferation of islet β-cells and enhance the expression of genes encoding key transcription factors for β-cell differentiation and function. selleckchem.com This regenerative effect on β-cells was noted to occur even in the absence of T-cell infiltration into the islets. selleckchem.com

The table below outlines the observed effects of this compound in NOD mice models of type 1 diabetes.

Table 2: Effects of this compound in NOD Mice

Parameter Observation
Diabetes Development Irreversibly suppressed in pre-diabetic mice
Insulitis Prevented or cleared existing infiltration
Pancreatic Macrophages Induced an anti-inflammatory phenotype
β-Cell Proliferation Promoted
β-Cell Function Induced expression of key transcription factors
T-Cell Transcriptomes Minimal influence on infiltrating and circulating T-cells

These findings suggest that this compound may offer a novel therapeutic approach for type 1 diabetes by simultaneously dampening islet inflammation and promoting the regeneration of insulin-producing β-cells. selleckchem.com

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.gov This model replicates key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it a valuable tool for preclinical testing of potential therapeutic interventions. nih.govwikipedia.org While BET inhibitors, as a class, are recognized for their anti-inflammatory properties, specific studies detailing the effects of this compound in EAE models are not extensively available in the reviewed literature. The potential for BET inhibition to modulate neuroinflammatory processes suggests a plausible, though not yet demonstrated, therapeutic utility in conditions such as EAE.

Viral Latency Research (e.g., HIV-1)

This compound has been investigated for its role in reversing HIV-1 latency, a major obstacle in the eradication of the virus. The "shock and kill" strategy for an HIV-1 cure aims to reactivate the virus from its latent state using latency-reversing agents (LRAs), followed by the elimination of the infected cells by the host's immune system or antiretroviral therapy.

Studies have shown that I-BET 151 can function as an LRA, reactivating HIV-1 from latency in various models. In one in vivo study using humanized mice treated with antiretroviral drugs, I-BET 151 was able to reactivate HIV-1 in monocytic cells, although not in CD4+ T cells. Other research has demonstrated its potential to reactivate HIV-1 from latent cell line models and in primary CD4+ T-cell models of latency.

The mechanism of HIV-1 reactivation by I-BET 151 and other BET inhibitors is believed to be independent of the viral Tat protein. Instead, it is thought to involve the positive transcription elongation factor b (P-TEFb). By inhibiting BET proteins like BRD4, which compete with Tat for P-TEFb, these inhibitors allow for the recruitment of P-TEFb to the viral promoter, leading to transcriptional elongation and viral reactivation.

The table below summarizes the findings related to this compound in HIV-1 latency research.

Table 3: this compound in HIV-1 Latency Models

Model System Key Findings
Humanized Mice (in vivo) Reactivated HIV-1 in monocytic cells, but not CD4+ T cells
Latent Cell Line Models (in vitro) Potentially reactivates HIV-1
Primary CD4+ T-Cell Models (in vitro) Reverses latency

These preclinical findings underscore the potential of this compound as a component of a "shock and kill" strategy for HIV-1 eradication, although further research is needed to fully understand its efficacy and cellular specificity.

V. Combination Therapeutic Strategies in Preclinical Research

Synergistic Effects with Chemotherapeutic Agents (e.g., Anti-microtubule drugs, Quinone-containing compounds)

Preclinical studies have identified significant synergistic interactions between BET inhibitors and certain classes of conventional chemotherapeutic agents. A broad screening of a small molecule library against neuroblastoma cells revealed that anti-microtubule drugs and quinone-containing compounds exerted the most potent synergistic anticancer effects when combined with a BET bromodomain inhibitor. nih.govresearchgate.netoncotarget.comnih.gov

Anti-microtubule Drugs : Agents like vincristine, which function by inhibiting tubulin polymerization, have shown synergy with BET inhibitors. researchgate.netnih.gov The combination of a BET inhibitor and vincristine was found to synergistically induce cell cycle arrest at the G2/M phase, promote aberrant mitotic spindle formation, and increase apoptosis in neuroblastoma cells. nih.govresearchgate.net Importantly, this synergistic effect was observed to suppress tumor progression in neuroblastoma-bearing mouse models. nih.govresearchgate.net

Quinone-containing Compounds : This class of compounds, including agents like nanaomycin, also demonstrates strong synergy with BET inhibitors. nih.govoncotarget.comnih.gov The mechanism underlying this synergy involves the dual action of the quinone compound, which both induces cell death and activates the Nrf2-antioxidant signaling pathway as a survival response. researchgate.netoncotarget.com BET proteins BRD3 and BRD4 can form a complex with Nrf2. By adding a BET inhibitor, the recruitment of Nrf2 to its target gene promoters is blocked, thereby preventing the antioxidant survival response and enhancing the cancer cell-killing effect of the quinone compound. researchgate.netoncotarget.com

Combination Agent ClassExample CompoundCancer ModelObserved Synergistic Effect
Anti-microtubule DrugVincristineNeuroblastomaG2/M cell cycle arrest, apoptosis, suppressed tumor progression. nih.govresearchgate.net
Quinone-containing CompoundNanaomycinNeuroblastomaEnhanced cell death via blockade of Nrf2-mediated antioxidant response. researchgate.netoncotarget.com

Synergistic Effects with Targeted Therapies (e.g., MEK Inhibitors, HDAC Inhibitors, CDK Inhibitors, mTOR Inhibitors)

I-BET 151 has been extensively studied in combination with various targeted therapies, revealing synergistic relationships that enhance anti-tumor activity across a range of cancers.

MEK Inhibitors : A broad synergy has been observed when combining BET inhibitors like I-BET 151 with MEK inhibitors such as trametinib. frontiersin.orgresearchgate.netaacrjournals.org This combination has shown efficacy in preclinical models of triple-negative breast cancer (TNBC), colorectal cancer, and multiple myeloma. researchgate.net The synergy is partly explained by the suppression of adaptive epigenetic reprogramming that can lead to resistance to single-agent therapy. researchgate.net In melanoma models resistant to MAPK pathway inhibitors, the addition of a BET inhibitor can overcome resistance by suppressing the upregulation of the transcriptional co-activator YAP1, leading to a synergistic suppression of tumor growth. nih.gov This combination can lead to the downregulation of mitotic genes, upregulation of apoptotic genes, and sustained inhibition of the ERK pathway. researchgate.net

HDAC Inhibitors : The combination of I-BET 151 with histone deacetylase (HDAC) inhibitors, such as panobinostat (LBH589) or romidepsin, results in strong synergistic induction of apoptosis and cell cycle arrest in melanoma cells, including those resistant to BRAF inhibitors. frontiersin.orgoncotarget.comnih.govnih.gov This combination can effectively inhibit the AKT and Hippo/YAP signaling pathways and upregulate the pro-apoptotic protein BIM. frontiersin.orgoncotarget.com In xenograft models of melanoma, the combination was more effective than either single drug. oncotarget.com Synergistic anti-leukemia effects have also been noted in preclinical models of MLL-rearranged infant acute lymphoblastic leukemia (ALL). frontiersin.org

CDK Inhibitors : In preclinical models of MLL-rearranged (MLL-r) acute leukemia, combining I-BET 151 with a cyclin-dependent kinase 9 (CDK9) inhibitor leads to synergistic cell killing. nih.govresearchgate.netnih.gov MLL-r leukemias rely on the activity of both BRD4 and CDK9 to drive the expression of oncogenes. nih.govbohrium.com The combination treatment results in a significant reduction of viable cancer cells compared to single-agent treatment and has been shown to reduce the leukemic burden and increase survival in patient-derived xenograft (PDX) models. nih.govresearchgate.net Mechanistically, the combination leads to the depletion of oncogenes like MYC and BCL2 and an increase in markers of apoptosis. bohrium.com

mTOR Inhibitors : The mTOR pathway has been identified as a key determinant of sensitivity to BET inhibitors. researchgate.net While direct studies detailing synergy between I-BET 151 and specific mTOR inhibitors are less prominent, the rationale for this combination is supported by broader findings. For instance, in breast cancer models resistant to PI3K inhibitors (a pathway upstream of mTOR), the feedback activation of pathways including mTOR was observed. Combined PI3K and BET inhibition was shown to induce cell death and tumor regression in these models, suggesting a potential role for targeting the PI3K/AKT/mTOR axis in conjunction with BET inhibition. nih.gov

Combination Agent ClassExample Compound(s)Cancer Model(s)Key Research Findings
MEK InhibitorsTrametinibMelanoma, TNBC, Colorectal CancerSynergistically inhibits growth and prevents adaptive drug resistance by suppressing YAP1. frontiersin.orgnih.gov
HDAC InhibitorsPanobinostat (LBH589), RomidepsinMelanoma, MLL-rearranged ALLSynergistically induces apoptosis and cell cycle arrest; inhibits AKT and Hippo/YAP signaling. frontiersin.orgoncotarget.comnih.gov
CDK InhibitorsCDKI-73MLL-rearranged Acute LeukemiaSynergistic cell killing in vitro and reduced leukemic burden in vivo. nih.govresearchgate.net

Application in Reprogramming Combinations (e.g., Forskolin, ISX-9, CHIR99021, DAPT)

Beyond direct anti-cancer effects, I-BET 151 has been identified as a key component in small molecule cocktails designed to induce cellular reprogramming. A notable application is in the context of glioma, a highly aggressive brain tumor. frontiersin.orgnih.gov

In preclinical studies, a combination of I-BET 151 with Forskolin (a cAMP enhancer), ISX-9, CHIR99021 (a GSK3 inhibitor), and DAPT (a γ-secretase inhibitor) can reprogram malignant glioma cells into neurons. frontiersin.orgnih.govnih.govresearchgate.net This therapeutic strategy is significant because it changes the differentiation state of the cancer cells, forcing them into a post-mitotic neuronal state. frontiersin.org The process effectively inhibits the growth of glioma cells and the formation of tumor-like spheroids. frontiersin.org

A crucial aspect of this reprogramming is that it appears to occur directly, without the cells passing through an intermediate pluripotent state. frontiersin.orgnih.govresearchgate.net This is a critical feature, as it reduces the likelihood that the newly formed neuronal cells could revert to a cancerous state. frontiersin.org This approach, which leverages I-BET 151's role in modulating gene transcription, represents an innovative strategy for treating malignancies like glioblastoma multiforme (GBM). nih.govresearchgate.net I-BET 151 also enhances the reprogramming of mouse fibroblasts into neurons when combined with ISX-9, Forskolin, and CHIR99021. stemcell.com


Vi. Mechanisms of Acquired Resistance to I Bet 151 Hydrochloride in Preclinical Contexts

Characterization of Resistance Pathways in Model Systems

Preclinical models of acquired resistance to I-BET 151 hydrochloride have been developed in various cancer types, including hematological malignancies and solid tumors. These models have been instrumental in identifying key signaling pathways that become activated or altered in resistant cells.

One of the prominent resistance mechanisms observed in preclinical studies is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In a human histiocytic lymphoma cell line, U937, cells with acquired resistance to I-BET 151 (U937R) exhibited increased expression of both BRD2 and BRD4, as well as the nuclear NF-κBp65 protein. jikei.ac.jpnih.gov This suggests that the resistant cells may upregulate these BET proteins to maintain essential transcriptional programs despite the presence of the inhibitor. The constitutive activation of the NF-κB pathway is thought to play a pivotal role in conferring this resistance. jikei.ac.jpnih.gov While I-BET 151 treatment in sensitive U937 cells leads to a reduction in c-MYC expression, a key oncogene, its expression remains stable in the resistant U937R cells. jikei.ac.jp

Another critical pathway implicated in acquired resistance to BET inhibitors, including I-BET 151, is the Wnt/β-catenin signaling pathway . Studies in leukemia models have shown that resistance can emerge from leukemia stem cells. researchgate.net In I-BET 151-resistant leukemia cells, there is an observed increase in Wnt/β-catenin signaling. researchgate.net Mechanistically, while I-BET 151 treatment in sensitive cells leads to the displacement of BRD4 from the regulatory elements of target genes like Myc, in resistant cells, β-catenin can bind to these sites, thereby sustaining the expression of these crucial genes. researchgate.net

The table below summarizes key molecular changes observed in a preclinical model of this compound resistance.

Table 1: Molecular Characterization of this compound Resistant Cells

Cell Line Resistance Mechanism Key Molecular Alterations Impact on Downstream Targets

Strategies for Overcoming Resistance in Preclinical Models

Understanding the molecular drivers of resistance allows for the rational design of strategies to overcome it. In preclinical models, a primary approach to counteract acquired resistance to this compound is through combination therapy. This involves the co-administration of I-BET 151 with agents that target the identified resistance pathways.

For resistance mediated by the NF-κB pathway , the combination of I-BET 151 with an inhibitor of IκB kinase (IKK), a key component of the NF-κB signaling cascade, has shown promise. In the I-BET 151-resistant U937R lymphoma cell line, co-treatment with an IKK inhibitor (IKKi VII) was able to restore sensitivity to I-BET 151. jikei.ac.jpnih.gov This combination synergistically induced apoptosis in both the resistant and parental sensitive cell lines. jikei.ac.jpnih.gov The IKK inhibitor effectively blocked the activation of NF-κBp65 in the nucleus of the resistant cells, thereby dismantling the resistance mechanism. jikei.ac.jpnih.gov

Similarly, for resistance driven by the Wnt/β-catenin pathway , preclinical studies have demonstrated that negative regulation of this pathway can restore sensitivity to BET inhibitors. researchgate.net This provides a strong rationale for combining I-BET 151 with inhibitors of the Wnt/β-catenin signaling pathway to treat resistant tumors.

The following table presents data on a preclinical strategy to overcome this compound resistance.

Table 2: Preclinical Strategy to Overcome this compound Resistance

Cancer Model Resistance Pathway Combination Strategy Outcome

Vii. Comparative Analysis with Other Bromodomain and Extra Terminal Bet Inhibitors

Selectivity Profiles Across BET Family Members (e.g., JQ1, I-BET762, iBET-BD1, iBET-BD2)

The BET family consists of four proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) that each contain two N-terminal bromodomains, BD1 and BD2. nih.govfrontiersin.org Early-generation BET inhibitors, often referred to as pan-BET inhibitors, typically show similar affinity for both BD1 and BD2 across the different family members. nih.gov

I-BET 151 is classified as a pan-BET inhibitor, demonstrating potent inhibitory activity against BRD2, BRD3, and BRD4. medchemexpress.comsapphirebioscience.com In cell-free assays, it exhibits IC50 values of approximately 0.5 μM for BRD2, 0.25 μM for BRD3, and 0.79 μM for BRD4. sapphirebioscience.comselleckchem.com It effectively binds to the acetyl-lysine recognition pocket, primarily within the first bromodomain (BD1), displacing BET proteins from nuclear chromatin. frontiersin.org Studies have shown that I-BET 151 affects the binding of BRD2, BRD3, and BRD4 to acetylated histone peptides in nuclear extracts. selleckchem.comnih.gov Its selectivity is high for the BET family; it did not inhibit the binding of 23 other bromodomain-containing proteins in an analysis of HL60 nuclear extract. selleckchem.com

In comparison, JQ1 is another widely studied pan-BET inhibitor that, like I-BET 151, effectively disrupts the interaction between BET proteins and acetylated histones. tandfonline.com I-BET762 (Molibresib) is also a pan-BET inhibitor that has advanced into clinical trials. researchgate.net One distinguishing feature of I-BET 151 is its prolonged terminal half-life compared to both JQ1 and I-BET762, a property that was optimized to facilitate extended in vivo studies. frontiersin.orgselleckchem.comnih.gov

More recently, the development of domain-selective inhibitors has allowed for the dissection of the individual roles of BD1 and BD2. nih.gov iBET-BD1 (GSK778) and iBET-BD2 (GSK046) were designed to exhibit high specificity for BD1 and BD2, respectively. nih.govnih.govresearchgate.net This selectivity allows for a more nuanced comparison with pan-inhibitors like I-BET 151. While I-BET 151 engages both bromodomains, iBET-BD1 and iBET-BD2 provide tools to understand the distinct functions of each domain. nih.gov

CompoundInhibitor TypeTarget(s)Reported IC50 / pIC50 Values
I-BET 151Pan-BET InhibitorBRD2, BRD3, BRD4pIC50: 6.3 (BRD2), 6.6 (BRD3), 6.1 (BRD4) medchemexpress.com
IC50: ~0.5 μM (BRD2), ~0.25 μM (BRD3), ~0.79 μM (BRD4) sapphirebioscience.comselleckchem.com
JQ1Pan-BET InhibitorBRD2, BRD3, BRD4, BRDTBroadly inhibits BET family members. tandfonline.comnih.gov
I-BET762 (Molibresib)Pan-BET InhibitorBRD2, BRD3, BRD4Inhibits BET family proteins. researchgate.net
iBET-BD1 (GSK778)BD1-Selective InhibitorBET Bromodomain 1Exhibits high specificity for BD1 over BD2. nih.govnih.gov
iBET-BD2 (GSK046)BD2-Selective InhibitorBET Bromodomain 2Exhibits high specificity for BD2 over BD1. nih.govnih.gov

Differential Biological Activities and Gene Expression Signatures

The varying selectivity profiles of BET inhibitors translate into distinct biological activities and impacts on global gene expression. As a pan-BET inhibitor, I-BET 151 induces profound effects on cancer cells, including cell cycle arrest, inhibition of proliferation, and apoptosis. nih.govaxonmedchem.com These effects are particularly potent in hematological malignancies like mixed-lineage leukemia (MLL), where I-BET 151 suppresses key oncogenes such as MYC, BCL2, and CDK6. selleckchem.comaxonmedchem.com

Comparative studies using domain-selective inhibitors have revealed that many of the potent anti-cancer effects of pan-BET inhibitors are mediated through BD1. nih.gov The biological activities of the BD1-selective inhibitor iBET-BD1 closely resemble, or "phenocopy," those of I-BET 151 in various cancer cell lines. nih.govnih.gov Specifically, iBET-BD1 is highly effective at inhibiting cell proliferation, inducing G1 cell cycle arrest, and triggering apoptosis, mimicking the effects of I-BET 151. nih.govnih.gov In contrast, the BD2-selective inhibitor iBET-BD2 is significantly less effective in these phenotypic assays. nih.gov

These differential biological effects are rooted in their distinct impacts on transcription. Global nascent mRNA sequencing has shown that the transcriptional changes induced by iBET-BD1 are very similar to those caused by I-BET 151. nih.govnih.gov Both compounds lead to widespread alterations in the transcriptome. nih.gov Conversely, treatment with iBET-BD2 does not result in marked global transcriptional changes. nih.govnih.gov This suggests that BD1 is critical for maintaining established transcriptional programs essential for cancer cell survival and proliferation. nih.gov Concordantly, both I-BET 151 and iBET-BD1 efficiently displace BRD2, BRD3, and BRD4 from chromatin, whereas iBET-BD2 is largely ineffective at doing so. nih.govnih.gov

However, BD2 inhibition is not inert. In the context of immuno-inflammation, BD2-selective inhibition specifically affects the induction of gene expression, while leaving baseline transcription largely unaltered. nih.govnih.gov For instance, iBET-BD2 was shown to inhibit the production of key pro-inflammatory mediators. nih.govnih.gov This distinction suggests that BD1 and BD2 have non-redundant roles, with BD1 being more involved in maintaining ongoing transcription and BD2 playing a larger role in the induction of new gene expression programs in response to stimuli. nih.gov

ActivityI-BET 151 (Pan-BET)iBET-BD1 (BD1-Selective)iBET-BD2 (BD2-Selective)
Cell Proliferation Inhibition HighHigh (phenocopies I-BET 151) nih.govnih.govLow nih.gov
Induction of Apoptosis HighHigh (phenocopies I-BET 151) nih.govnih.govLow nih.gov
Cell Cycle Arrest High (G0/G1 arrest) selleckchem.comaxonmedchem.comHigh (phenocopies I-BET 151) nih.govnih.govLow nih.gov
Global Gene Expression Changes Marked/Broad nih.govMarked/Broad (resembles I-BET 151) nih.govnih.govMinimal nih.govnih.gov
BET Protein Chromatin Displacement High (BRD2/3/4) nih.govnih.govHigh (BRD2/3/4) nih.govnih.govMinimal nih.govnih.gov
Effect on Immuno-inflammation Inhibits pro-inflammatory mediators selleckchem.comnih.govBroad phenotypic profile nih.govSelective inhibition of pro-inflammatory mediators nih.govnih.gov

Pharmacological Comparisons in Preclinical Models

The distinct molecular and cellular activities of I-BET 151 and its counterparts have been validated in various preclinical animal models. I-BET 151 has demonstrated significant efficacy and survival benefits in aggressive mouse models of hematological cancers, including those driven by MLL-fusions. frontiersin.orgselleckchem.com

Direct comparisons in preclinical cancer models underscore the importance of BD1 inhibition for anti-tumor activity. In an in vivo mouse model of acute myeloid leukemia (AML), treatment with the BD1-selective inhibitor iBET-BD1 led to a significant increase in survival, mirroring the effects expected from a potent pan-BET inhibitor. nih.gov In contrast, the BD2-selective iBET-BD2 had a much weaker effect in the same model. nih.gov This provides in vivo evidence that the anti-leukemic activity of pan-BET inhibitors like I-BET 151 is driven primarily by the inhibition of the first bromodomain. nih.gov

However, in non-cancer models, BD2-selective inhibition has shown significant utility. In preclinical models of immunoinflammatory disease, iBET-BD2 was as effective as both iBET-BD1 and I-BET 151 in reducing the production of T-cell dependent primary antibodies (IgM). nih.govnih.gov This finding supports the molecular data suggesting that BD2 is crucial for inducible gene expression programs, such as those activated during an immune response, and represents a potential therapeutic target for immunoinflammatory pathologies. nih.gov

A key pharmacological advantage of I-BET 151 identified in early studies is its pharmacokinetic profile. It was specifically developed to have a longer terminal half-life compared to other pan-BET inhibitors like JQ1 and I-BET762, which is advantageous for maintaining target engagement in vivo. frontiersin.orgnih.gov

Q & A

Basic: What are the critical physicochemical properties and handling guidelines for I-BET 151 hydrochloride?

Answer:
this compound (C₂₃H₂₁N₅O₃·2HCl) has a molecular weight of 488.37 and is soluble in DMSO (41.54 mg/mL). For stability, store the powder at -20°C (3-year shelf life) or 4°C (2 years). Solutions should be stored at -80°C (6 months) or -20°C (1 month). Use ice packs during transport to prevent degradation. Always confirm solubility and stability under experimental conditions using mass spectrometry or HPLC before large-scale assays .

Basic: What is the primary mechanism of action of this compound in epigenetic regulation?

Answer:
I-BET 151 competitively inhibits BET bromodomains (BRD2, BRD3, BRD4), preventing their binding to acetylated lysine residues on histones. This disrupts chromatin recruitment of transcriptional activators like PTEFb, leading to downregulation of oncogenes (e.g., MYC, BCL2) and cell cycle arrest (G0/G1 phase). Validate target engagement using chromatin immunoprecipitation (ChIP) for BRD4 or RNA-seq to assess transcriptional changes .

Basic: What in vitro assays are recommended for initial efficacy screening of this compound?

Answer:

  • Proliferation assays : Use time-course experiments (0–72 hours) with concentrations ranging from 0.001–0.1 μM, monitoring via trypan blue exclusion or IncuCyte imaging.
  • Metabolic activity : Pair with resazurin (Alamar Blue) or ATP-lite assays to detect mitochondrial adaptation, as metabolic activity may remain stable despite proliferation inhibition.
  • Apoptosis/cell cycle : Flow cytometry with Annexin V/PI or propidium iodide staining .

Advanced: How should researchers resolve contradictory data between proliferation inhibition and metabolic activity in I-BET 151-treated cells?

Answer:
In B-cell lymphoma models (e.g., RAJI, SU-DHL-4), metabolic activity may transiently increase due to stress-induced ATP production, while proliferation declines. To reconcile this:

  • Perform parallel assays at matched time points (24/48/72 hours).
  • Use orthogonal methods (e.g., RNA-seq to identify metabolic pathway upregulation).
  • Evaluate mitochondrial membrane potential (JC-1 staining) to assess compensatory mechanisms .

Advanced: What strategies optimize I-BET 151 combination therapies with SYK inhibitors in hematological malignancies?

Answer:
In B-cell lymphoma, synergistic effects with SYK inhibitors (e.g., entospletinib) require:

  • Sequential dosing : Pre-treat with I-BET 151 (0.01 μM, 24 hours) to downregulate MYC, followed by SYK inhibition.
  • Transcriptomic profiling : Use RNA-seq to identify co-regulated pathways (e.g., NF-κB, B-cell receptor signaling).
  • In vivo validation : Use xenograft models (e.g., NOMO1 cells) with survival and tumor burden endpoints .

Advanced: How does this compound modulate chromatin remodeling during hiPSC differentiation into megakaryocytes?

Answer:
I-BET 151 enhances megakaryocyte differentiation by:

  • Repressing inhibitory transcripts : Use ChIP-seq to confirm reduced BRD4 occupancy at pluripotency genes (OCT4, NANOG).
  • Activating lineage-specific factors : Perform ATAC-seq to identify open chromatin regions near megakaryocyte markers (CD41, CD42).
  • Dose titration : Optimize at 0.1–1 μM to balance differentiation efficiency and cytotoxicity .

Advanced: What preclinical considerations mitigate I-BET 151-induced mitochondrial toxicity in cardiac tissue?

Answer:
In murine models, I-BET 151 causes dose-dependent mitochondrial damage (e.g., cristae disruption in left ventricles):

  • Dose optimization : Use 10 mg/kg/day for efficacy without severe toxicity; monitor via electron microscopy.
  • Functional assays : Measure respiratory control ratio (OCR/ECAR) in isolated mitochondria.
  • Recovery studies : Include a 2-week washout period to assess reversibility .

Advanced: How does I-BET 151 regulate transcriptional programs in NPM1-mutated AML beyond HOX gene repression?

Answer:
In NPM1-mutated AML, I-BET 151 downregulates a HOX-independent core program via:

  • Super-enhancer disruption : Use H3K27ac ChIP-seq to identify decommissioned enhancers.
  • Co-factor displacement : Validate loss of MED1/BRD4 complexes at oncogenic loci (e.g., MEIS1).
  • Functional rescue : Overexpress c-MYC to test pathway dependency .

Advanced: What methodologies confirm BET target selectivity and off-target effects of this compound?

Answer:

  • Bromoscan® profiling : Compare IC₅₀ values across BET family members (BRD2/3/4 vs. BRDT).
  • CRISPR validation : Knock out BRD4 in resistant cell lines to assess dependency.
  • Off-target screening : Use kinome/PROteolysis TArgeting Chimera (PROTAC) panels to exclude kinase inhibition .

Advanced: How is I-BET 151 used to study bone resorption in ovariectomy-induced osteoporosis models?

Answer:
In ovariectomized mice, I-BET 151 (25 mg/kg, 8 weeks) increases bone mass by:

  • Osteoclast inhibition : TRAP staining to quantify osteoclast activity.
  • Transcriptomic analysis : RNA-seq of bone marrow macrophages to identify repressed resorption genes (e.g., NFATc1).
  • Micro-CT : Measure trabecular bone volume/tissue volume (BV/TV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.